(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that features a triazole ring, a pyridazine ring, and a piperazine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple heterocyclic rings and functional groups makes it a versatile candidate for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Formation of the Triazole Ring: : The synthesis typically begins with the formation of the triazole ring through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
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Pyridazine Ring Synthesis: : The pyridazine ring can be synthesized via the condensation of hydrazine with a diketone or a similar precursor. This step usually requires acidic or basic conditions to facilitate the ring closure.
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Piperazine Introduction: : The piperazine moiety is introduced through nucleophilic substitution reactions. Piperazine can react with various electrophiles, such as alkyl halides or sulfonates, to form the desired linkage.
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Final Assembly: : The final step involves coupling the triazole and pyridazine intermediates with the piperazine derivative. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and condensation steps, as well as automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and piperazine moieties. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the triazole and pyridazine rings. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms. Halogenated compounds and sulfonates are common electrophiles used in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, sulfonates
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the triazole ring can lead to dihydrotriazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. The triazole and pyridazine rings are known for their bioactivity, and the compound could be explored for antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, the compound could serve as a lead compound for the development of new therapeutic agents. Its structural complexity allows for interactions with various biological targets, making it a candidate for drug discovery programs.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole ring, in particular, is known to bind to metal ions and proteins, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
- (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol
- (2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol
- (2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde)
Uniqueness
Compared to these similar compounds, (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is unique due to the presence of the pyridazine and piperazine rings, which provide additional sites for chemical modification and biological interaction. This structural complexity enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7OS/c29-21(18-15-22-28(25-18)16-5-2-1-3-6-16)27-12-10-26(11-13-27)20-9-8-17(23-24-20)19-7-4-14-30-19/h1-9,14-15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEODZMOFCACAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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